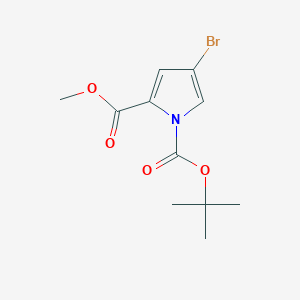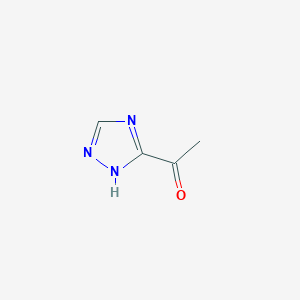![molecular formula C28H28N2O3 B132614 ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate CAS No. 144401-01-4](/img/structure/B132614.png)
ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate is a chemical compound that belongs to the benzodiazepine class of drugs. It has been extensively studied for its potential applications in the field of medicine and research.
Wirkmechanismus
The exact mechanism of action of Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate is not fully understood. However, it is believed to work by enhancing the activity of gamma-aminobutyric acid (GABA) in the brain. GABA is a neurotransmitter that inhibits the activity of neurons in the brain, leading to a calming effect.
Biochemische Und Physiologische Effekte
Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to reduce anxiety and induce sedation in animal models. It has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. Additionally, it has been shown to have muscle relaxant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied, making it a well-known compound. Additionally, it has been shown to have a wide range of potential applications, making it a versatile compound. However, one of the limitations is that it can be difficult to synthesize, requiring several steps and specific reagents.
Zukünftige Richtungen
There are several future directions for research on Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate. One direction is to further investigate its potential applications in the treatment of neurological disorders such as anxiety, depression, and epilepsy. Another direction is to investigate its potential use as a muscle relaxant. Additionally, further research can be done to optimize the synthesis method and improve the yield of the compound.
Conclusion
Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate is a versatile compound that has been extensively studied for its potential applications in the field of medicine and research. It has been shown to exhibit anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and epilepsy. While it has several advantages for lab experiments, such as its versatility, it also has limitations, such as the difficulty in synthesizing it. Future research can be done to further investigate its potential applications and optimize the synthesis method.
Synthesemethoden
Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate can be synthesized by several methods. One of the most common methods involves the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with ethyl acetoacetate in the presence of a catalytic amount of glacial acetic acid. The resulting product is then treated with benzaldehyde and acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate has been extensively studied for its potential applications in the field of medicine and research. It has been shown to exhibit anxiolytic, sedative, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders such as anxiety, depression, and epilepsy.
Eigenschaften
CAS-Nummer |
144401-01-4 |
|---|---|
Produktname |
ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate |
Molekularformel |
C28H28N2O3 |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
ethyl 2-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoyl]-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate |
InChI |
InChI=1S/C28H28N2O3/c1-3-33-27(32)28(2)20-25(22-14-8-5-9-15-22)30(24-17-11-10-16-23(24)29-28)26(31)19-18-21-12-6-4-7-13-21/h4-19,25,29H,3,20H2,1-2H3/b19-18+ |
InChI-Schlüssel |
QBKZGEPHBARBRF-UHFFFAOYSA-N |
Isomerische SMILES |
CCOC(=O)C1(CC(N(C2=CC=CC=C2N1)C(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4)C |
SMILES |
CCOC(=O)C1(CC(N(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4)C |
Kanonische SMILES |
CCOC(=O)C1(CC(N(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4)C |
Synonyme |
ethyl 5-methyl-3-phenyl-2-[(E)-3-phenylprop-2-enoyl]-2,6-diazabicyclo[ 5.4.0]undeca-7,9,11-triene-5-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![benzyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-5-oxooxolan-2-yl]pentyl]carbamate](/img/structure/B132540.png)

![methyl (2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-5-methyl-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B132550.png)




![1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea](/img/structure/B132565.png)



![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)